

NP10679 Formulation for Intravenous Infusion: Application Notes and Protocols

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Compound of Interest

Compound Name: NP10679

Cat. No.: B10860393

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Introduction

NP10679 is a selective, pH-dependent antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[1] Its inhibitory potency is significantly enhanced in acidic conditions, such as those found in ischemic brain tissue, making it a promising candidate for neuroprotection in conditions like stroke and subarachnoid hemorrhage.[2][3] This document provides detailed application notes and protocols for the preparation and use of **NP10679** for intravenous (IV) infusion in a research setting. **NP10679** has demonstrated good brain penetration and high oral bioavailability in preclinical studies and is suitable for both intravenous and oral dosing.[2][4][5]

Physicochemical and Pharmacological Properties

NP10679 is an aryl piperazine derivative that acts as a negative allosteric modulator of GluN2B-containing NMDA receptors.[2][4] Its mechanism of action is pH-sensitive, exhibiting increased inhibition at lower extracellular pH levels.[2][3]

Property	Value	Reference
Mechanism of Action	Selective GluN2B-subunit NMDA receptor negative allosteric modulator	[2] [4]
IC50 (GluN2B at pH 6.9)	23 nM	[1] [2]
IC50 (GluN2B at pH 7.6)	142 nM	[1]
pH Boost (IC50 ratio pH 7.6/6.9)	6.2-fold	[2]
Off-Target Activity	Histamine H1 antagonist (IC50 = 73 nM), hERG channel inhibitor (IC50 = 620 nM)	[1]

Pharmacokinetic Parameters

Pharmacokinetic studies have been conducted in both preclinical models and human clinical trials. The data below summarizes key parameters following intravenous administration.

Table 1: Pharmacokinetic Parameters of **NP10679** in Mice (BALB/c)

Parameter	3 mg/kg IV Dose	Reference
Terminal Half-life ($t_{1/2}$)	8.56 hours	[6]
Volume of Distribution (Vd)	1.59 L/kg	[6]
Clearance (CL)	2.44 mL/min/kg	[6]
Oral Bioavailability	75.7% (compared to 10 mg/kg oral dose)	[6]

Table 2: Pharmacokinetic Parameters of **NP10679** in Humans (Single IV Dose)

Dose	Cmax (ng/mL) (Mean ± SD)	AUCinf (ng*h/mL) (Mean ± SD)	Reference
Data from Phase 1 study	Dose-dependent increases observed	Dose-dependent increases observed	[3]
Half-life	~20 hours	[3]	

Experimental Protocols

Protocol 1: Preparation of NP10679 Stock Solution

This protocol describes the preparation of a 25 mg/mL stock solution in DMSO.

Materials:

- **NP10679** powder
- Dimethyl sulfoxide (DMSO), sterile
- Sterile microcentrifuge tubes or vials
- Vortex mixer

Procedure:

- Weigh the desired amount of **NP10679** powder in a sterile microcentrifuge tube.
- Add the appropriate volume of DMSO to achieve a final concentration of 25 mg/mL.
- Vortex the solution until the **NP10679** is completely dissolved.
- Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Protocol 2: Preparation of NP10679 Formulation for Intravenous Infusion (2.5 mg/mL)

This protocol provides a method to formulate **NP10679** for intravenous administration in animal models.[1]

Materials:

- **NP10679** stock solution (25 mg/mL in DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Sterile Saline (0.9% NaCl)
- Sterile tubes for mixing

Procedure:

- For every 1 mL of the final formulation, combine the following in a sterile tube:
 - 100 µL of 25 mg/mL **NP10679** stock solution in DMSO.
 - 400 µL of PEG300.
- Mix the solution thoroughly.
- Add 50 µL of Tween-80 and mix again until the solution is homogenous.
- Add 450 µL of sterile saline to bring the final volume to 1 mL.
- The final concentration of **NP10679** will be 2.5 mg/mL. This formulation should result in a clear solution.^[1]
- The prepared formulation should be used immediately.

Note on Vehicle Control: For vehicle-controlled studies, prepare the formulation as described above, substituting the **NP10679** stock solution with an equal volume of DMSO.

Protocol 3: Intravenous Administration in a Rodent Model of Cerebral Ischemia

This protocol outlines a general procedure for administering **NP10679** intravenously in a mouse model of middle cerebral artery occlusion (MCAo).

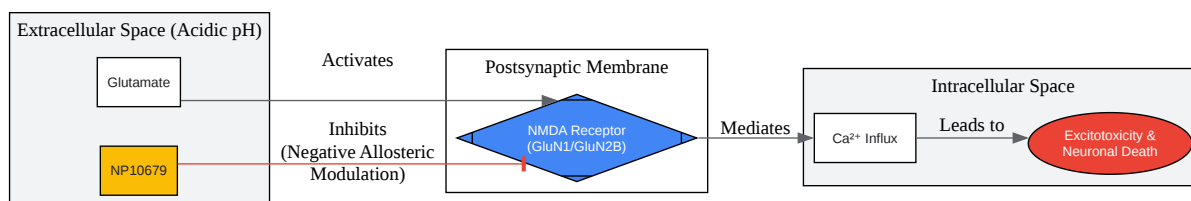
Materials:

- Prepared **NP10679** intravenous formulation (2.5 mg/mL)
- Vehicle control formulation
- Sterile syringes and needles appropriate for IV injection in mice
- Animal model of transient MCAo

Procedure:

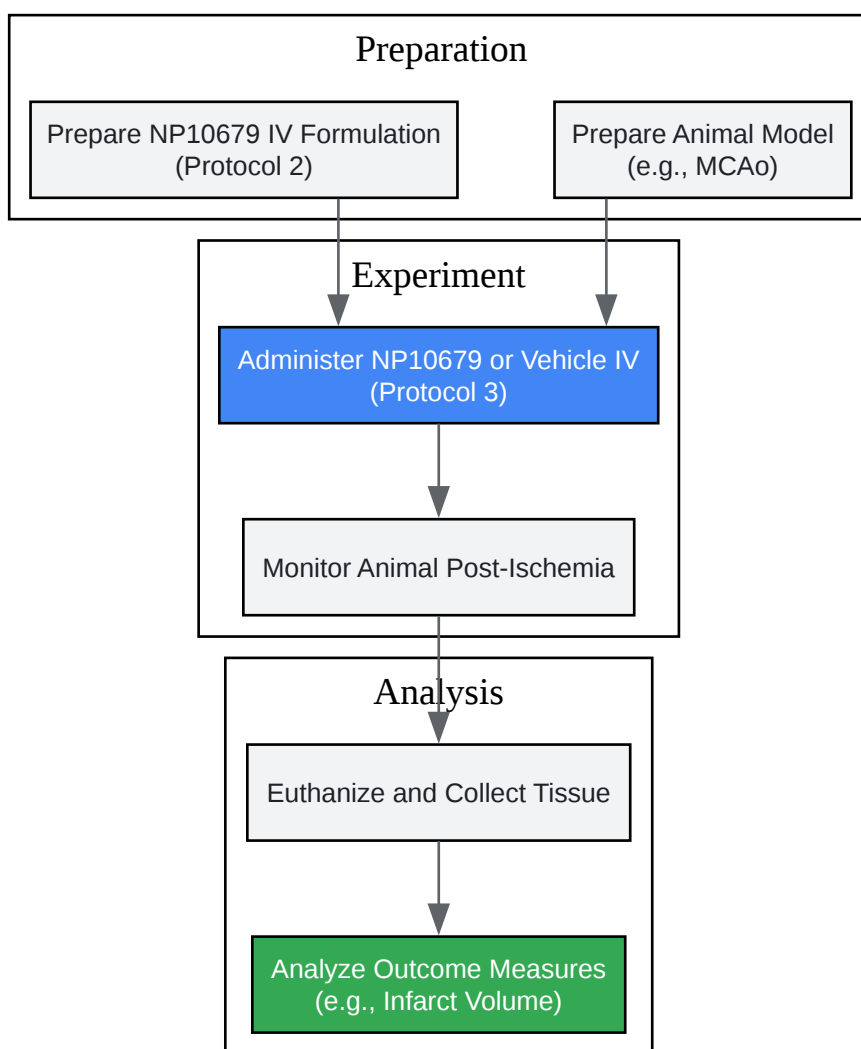
- Anesthetize the animal according to your institution's approved protocol.
- Perform the transient MCAo surgery.
- Administer the **NP10679** formulation or vehicle control via intravenous injection (e.g., tail vein) at the desired dose. Doses used in preclinical studies have ranged from 0.2 mg/kg to 10 mg/kg (administered intraperitoneally, but IV administration would follow a similar dosing range based on pharmacokinetic data).[2] For a 2 mg/kg dose in a 25g mouse, you would inject 20 μ L of the 2.5 mg/mL formulation.
- The timing of administration can be before, during, or after the ischemic event, depending on the study design. In one study, **NP10679** was administered 15 minutes prior to the initiation of MCAo.[2]
- Monitor the animal throughout the procedure and recovery period.
- At the designated endpoint (e.g., 24 hours post-MCAo), euthanize the animal and collect tissues for analysis (e.g., infarct volume measurement).

Signaling Pathway and Experimental Workflow



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Caption: **NP10679** Signaling Pathway.



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Caption: In Vivo Experimental Workflow.

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